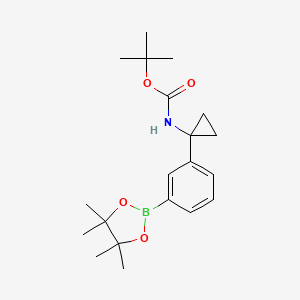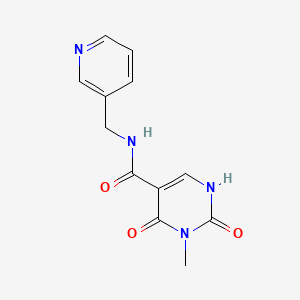![molecular formula C25H18N4O4 B2577405 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1358476-01-3](/img/structure/B2577405.png)
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural features including a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a phthalazine ring. These structural features are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxole ring is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its stability and the functional groups might influence its solubility .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and spectral characterization of phthalazinone derivatives, including compounds with structures related to the compound . These studies involve the reaction of starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with various electrophilic reagents to prepare derivatives with potential biological activities. For example, Mahmoud et al. (2012) have reported on the synthesis and spectral characterization of phthalazinone derivatives, highlighting the chemical versatility and potential utility of these compounds in further scientific applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Biological Activities
Several studies have explored the antimicrobial, anticancer, and antioxidant properties of phthalazinone derivatives and related compounds. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, which were screened for antimicrobial activities, demonstrating the potential therapeutic applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, El-Hashash et al. (2012) synthesized and identified new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and pyrazolo-phthalazine derivatives, aiming to study their antimicrobial activity, further indicating the interest in these compounds for developing new therapeutic agents (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).
Chemical Properties and Applications
Research on phthalazinone derivatives also extends to their chemical properties and potential applications beyond biological activities. Studies have examined their use in various domains, such as the development of novel dyes for textile applications and the synthesis of compounds with specific chemical functionalities. For example, Khalil, Berghot, and Gouda (2009) investigated the synthesis and antibacterial activity of azodispersed dyes incorporating a phthalazinedione moiety for dyeing polyester fabrics, showcasing the application of these compounds in industrial processes (Khalil, Berghot, & Gouda, 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-2-15-7-10-17(11-8-15)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-9-12-20-21(13-16)32-14-31-20/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUCUQNRHDRCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)


![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)


![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
